

A Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methylpyridin-4-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and reported spectroscopic data for the compound **(2-Methylpyridin-4-yl)methanamine**, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document combines predicted data, analogous compound data, and established spectroscopic principles to offer a robust analytical profile.

Spectroscopic Data Summary

The structural features of **(2-Methylpyridin-4-yl)methanamine**—a substituted pyridine ring with a methyl and an aminomethyl group—give rise to characteristic signals in various spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **(2-Methylpyridin-4-yl)methanamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4	d	1H	H6 (Pyridine)
~7.1	s	1H	H3 (Pyridine)
~7.0	d	1H	H5 (Pyridine)
~3.8	s	2H	-CH ₂ -NH ₂
~2.5	s	3H	-CH ₃
~1.8	br s	2H	-NH ₂

Note: Predicted chemical shifts are based on the analysis of similar pyridine derivatives. The amine protons' chemical shift can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for **(2-Methylpyridin-4-yl)methanamine**

Chemical Shift (δ) ppm	Assignment
~158	C2 (Pyridine)
~149	C6 (Pyridine)
~148	C4 (Pyridine)
~122	C5 (Pyridine)
~120	C3 (Pyridine)
~45	-CH ₂ -NH ₂
~24	-CH ₃

Note: Predicted chemical shifts are based on established ranges for substituted pyridines.[\[1\]](#)

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for **(2-Methylpyridin-4-yl)methanamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Broad	N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1580	Strong	C=N stretch (pyridine ring)
1570-1500	Strong	C=C stretch (pyridine ring)
1470-1430	Medium	CH ₂ bend
850-800	Strong	C-H out-of-plane bend

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted monoisotopic mass of **(2-Methylpyridin-4-yl)methanamine** (C₇H₁₀N₂) is 122.0844 Da.[\[2\]](#)

Table 4: Predicted m/z Peaks for Adducts of **(2-Methylpyridin-4-yl)methanamine**[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	123.09168
[M+Na] ⁺	145.07362
[M-H] ⁻	121.07712
[M+NH ₄] ⁺	140.11822
[M+K] ⁺	161.04756

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above.

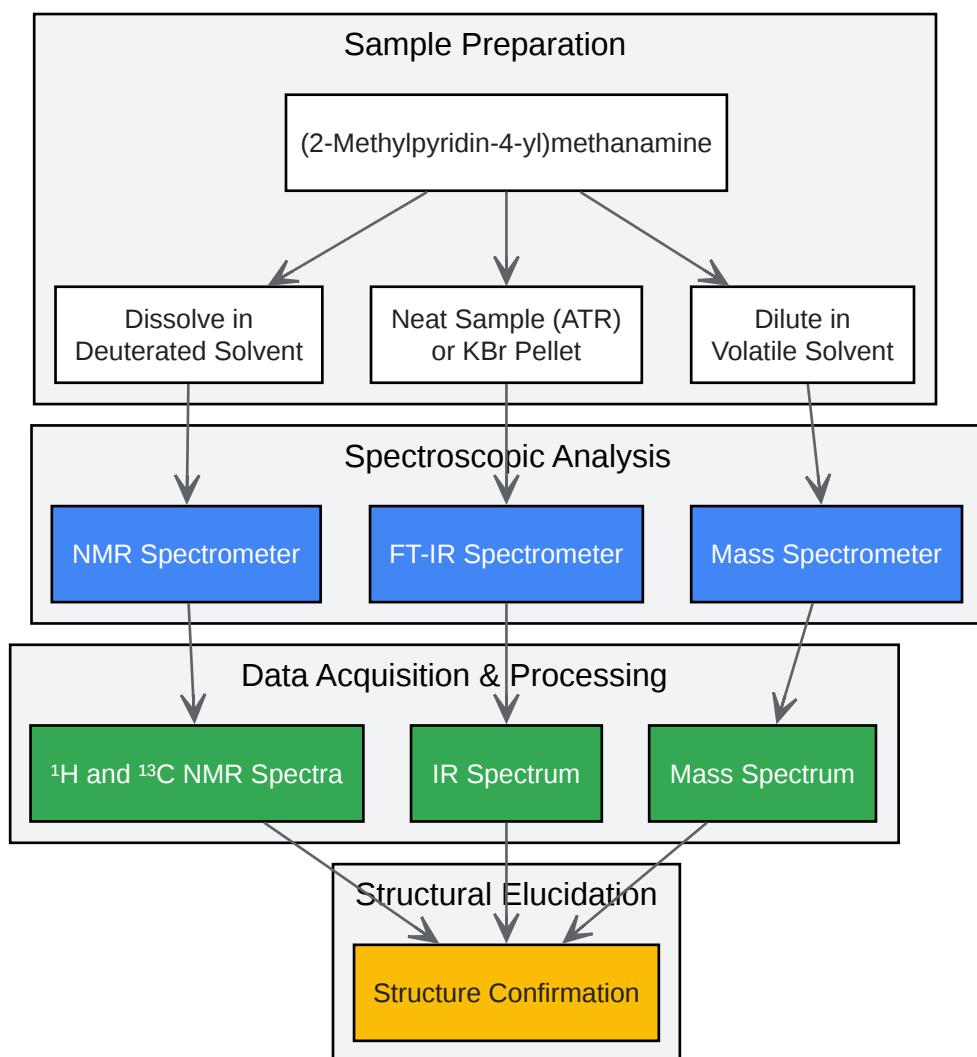
- Sample Preparation: Dissolve approximately 5-10 mg of **(2-Methylpyridin-4-yl)methanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the amine protons.

- Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet - for solids):
 - Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
- Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Perform a background subtraction to obtain the final spectrum.
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this compound.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
 - The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-300).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Methylpyridin-4-yl)methanamine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PubChemLite - (2-methylpyridin-4-yl)methanamine (C7H10N2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-4-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033492#spectroscopic-data-nmr-ir-ms-for-2-methylpyridin-4-yl-methanamine>]

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